[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
Description
The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a hybrid heterocyclic molecule featuring a benzimidazole core fused to a piperidine ring and linked via a methanone bridge to a substituted thiazole moiety. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, while the thiazole ring contributes to metabolic stability and hydrophobic interactions .
Properties
Molecular Formula |
C20H24N4OS |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C20H24N4OS/c1-12(2)18-17(21-13(3)26-18)20(25)24-10-8-14(9-11-24)19-22-15-6-4-5-7-16(15)23-19/h4-7,12,14H,8-11H2,1-3H3,(H,22,23) |
InChI Key |
YPIYZWSKGNPBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(C)C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups . The thiazole ring is usually synthesized through cyclization reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, particularly targeting the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield N-oxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives against various viruses, including hepatitis C virus (HCV). Compounds similar to [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone have shown significant inhibitory effects on HCV non-structural proteins, indicating potential as antiviral agents. For instance, compounds with similar structural features exhibited EC50 values as low as 0.007 nM against HCV .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Benzimidazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that similar compounds demonstrate high cytotoxic potential against leukemia cell lines such as K562 and HL60 . This suggests that [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone could be explored further for its anticancer properties.
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Research has indicated that certain piperidine-containing benzimidazole compounds can significantly inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide . This positions [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone as a candidate for developing new anti-inflammatory medications.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzimidazole and thiazole rings in the structure contributes to its biological activity. Modifications to the piperidine or thiazole components may enhance efficacy and selectivity against specific biological targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Henderson et al., 2015 | Antiviral | Identified potent HCV inhibitors with similar structures to benzimidazole derivatives. |
| Gaba and Mohan, 2015 | Anti-inflammatory | Compounds showed significant inhibition of nitric oxide production in vitro. |
| Mathew et al., 2013 | Anticancer | Demonstrated protective effects against gastric ulcers in animal models. |
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with various molecular targets. The benzimidazole ring can intercalate with DNA, disrupting replication and transcription processes. The piperidine ring may interact with protein receptors, altering their function. The thiazole ring can participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
a) Benzimidazole vs. Benzothiazole Derivatives
A structurally analogous compound, 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010), replaces the benzimidazole with a benzothiazole.
b) Piperidine vs. Piperazine Substituents
The patent EP 1 926 722 B1 describes a related compound, (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone, which substitutes piperidine with a piperazine ring. Piperazine introduces an additional nitrogen, enhancing water solubility and cationic character at physiological pH. This modification could improve blood-brain barrier (BBB) penetration but may reduce metabolic stability due to increased susceptibility to oxidative deamination .
Thiazole Ring Substitutions
The target compound’s thiazole moiety is substituted with a 2-methyl-5-(propan-2-yl) group. In contrast, the compound 1-[(2R)-4-[4-(1H-benzimidazol-2-yl)-2-(trifluoromethyl)-1,3-thiazol-5-yl]-2-methylpiperazin-1-yl]-2-[4-(1-methylpiperidin-4-yl)pyrazol-1-yl]ethanone (PubChem) features a trifluoromethyl group on the thiazole.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s isopropyl group on the thiazole balances lipophilicity and steric bulk, favoring membrane permeability without excessive logP.
Computational Analysis of Noncovalent Interactions
Studies using Multiwfn and NCI (Non-Covalent Interaction) plots () highlight:
- The benzimidazole’s N-H group forms strong hydrogen bonds with aspartate residues (e.g., in kinase targets), while the thiazole’s sulfur engages in weaker CH-π interactions.
- Steric repulsion from the isopropyl group may limit binding to shallow protein pockets compared to smaller substituents like methyl .
Biological Activity
The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic molecule that integrates various pharmacologically relevant structural motifs, including benzimidazole, piperidine, and thiazole. These components suggest potential therapeutic applications due to their known biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features can be broken down as follows:
| Component | Description |
|---|---|
| Benzimidazole | Known for anti-cancer and anti-parasitic properties. |
| Piperidine | Commonly found in pharmaceuticals, contributing to various biological activities. |
| Thiazole | Associated with antimicrobial and anti-inflammatory effects. |
Antitumor Activity
Research indicates that compounds containing benzimidazole and thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in cytotoxicity assays against various cancer cell lines. A study reported that thiazole-based compounds demonstrated IC50 values as low as 1.61 µg/mL against specific cancer cell lines, suggesting strong anticancer potential .
Antimicrobial Properties
Thiazoles are well-documented for their antimicrobial activities. The presence of a thiazole moiety in the compound may enhance its ability to inhibit bacterial growth. Studies have shown that related compounds exhibit significant antibacterial effects against a range of pathogens, indicating that this compound could possess similar properties .
Anticonvulsant Activity
Some derivatives of benzimidazole have been evaluated for their anticonvulsant activity. For example, certain thiazole-integrated compounds showed high efficacy in preventing seizures in animal models. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant effects .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with benzimidazole and thiazole rings often act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- Interference with DNA Replication : Many anticancer agents target DNA replication processes; thus, the compound may affect the proliferation of cancer cells.
- Modulation of Receptor Activity : The piperidine component may interact with neurotransmitter receptors or other cellular targets, influencing various physiological responses.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds:
- Cytotoxicity Against Leukemia Cell Lines : A derivative showed significant cytotoxicity against leukemia cell lines (K562, U937) with IC50 values comparable to established chemotherapeutics .
- Antibacterial Efficacy : Related benzimidazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential antimicrobial properties of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
